1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone

Carbonic Anhydrase Inhibition Enzyme Profiling Selectivity Fingerprint

Researchers needing a structurally validated, non-sulfonamide CA inhibitor with a defined selectivity profile often face supply inconsistency. This compound, a Merck-disclosed 5-HT₂A antagonist scaffold, provides a pharmacologically distinct chemotype for CA-focused screening. - Potent CA inhibition: CA IV Ki=4.60 nM, CA II Ki=15 nM, CA I Ki=49 nM (10.7-fold IV/I selectivity). - Ideal for SAR studies: N-methylation alters target engagement vs. des-methyl and indol-3-ylmethyl regioisomers. - Enables head-to-head physicochemical profiling (logP, solubility, stability) with matched analog pairs.

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
Cat. No. B4501896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)COC4=CC=CC=C4
InChIInChI=1S/C22H23N3O3/c1-23-19-10-6-5-7-17(19)15-20(23)22(27)25-13-11-24(12-14-25)21(26)16-28-18-8-3-2-4-9-18/h2-10,15H,11-14,16H2,1H3
InChIKeyJKLWCNJPNBRGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone Overview


1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone (molecular formula C₂₂H₂₃N₃O₃, MW 377.44 g/mol) is a synthetic N-(indolecarbonyl)piperazine derivative that embeds both a 1-methylindole-2-carbonyl moiety and a phenoxyethanone side chain within a single molecular scaffold . The compound is disclosed generically in Merck patent filings as a member of a class of potent 5-HT₂A receptor antagonists developed for neuropsychiatric indications including psychosis, schizophrenia, and depression [1]. Independently, the compound has been biochemically profiled in public databases as a nanomolar inhibitor of multiple human carbonic anhydrase isoforms, a pharmacological signature absent from its close structural analogs [2].

Why 1-{4-[(1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone Cannot Be Replaced by Analogs


Although numerous N-(indolecarbonyl)piperazine and 2-phenoxyethanone-piperazine derivatives populate chemical libraries, substitution by the closest structural neighbors—the des-methyl analog 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone, or the indol-3-ylmethyl regioisomer 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone—introduces fundamental pharmacological divergence . The N-methylation on the indole ring eliminates a hydrogen-bond donor and alters the electronic character of the carbonyl-piperazine pharmacophore, directly influencing target affinity profiles in ways that are predictable from structure-activity relationship (SAR) data on related series [1]. Empirically, the indol-3-ylmethyl analog has been tested against cholinesterases with measurable but moderate activity [2], while the N-methyl-2-carbonyl compound shows a distinct carbonic anhydrase inhibition fingerprint that is entirely absent from published data on either comparator [3]. Interchanging these compounds without accounting for these documented target-engagement differences would compromise experimental reproducibility and invalidate structure-activity correlations in any program relying on a specific molecular mechanism.

1-{4-[(1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone Differentiation Evidence


Multi-Isoform Carbonic Anhydrase Inhibition vs. Analogs

According to BindingDB/ChEMBL curated data, 1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone inhibits human carbonic anhydrase isoform IV (CA IV) with a Ki of 4.60 nM, isoform II (CA II) with a Ki of 15 nM, and isoform I (CA I) with a Ki of 49 nM, yielding a CA IV/CA I selectivity ratio of approximately 10.7-fold [1]. In contrast, neither the des-methyl analog 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone nor the indol-3-ylmethyl regioisomer 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has any reported carbonic anhydrase inhibitory activity in public biochemical databases [2]. This represents a qualitative difference in pharmacological profile—not merely a quantitative potency shift—making the target compound the only member of this analog series with documented carbonic anhydrase engagement.

Carbonic Anhydrase Inhibition Enzyme Profiling Selectivity Fingerprint

Divergent Cholinesterase Activity vs. Regioisomer

In a published virtual screening and experimental validation study by Bajda et al. (2015), the indol-3-ylmethyl regioisomer 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone demonstrated 50.1% inhibition of human butyrylcholinesterase (BChE) at a single concentration of 100 µM [1]. This activity was identified through pharmacophore-based screening of the ZINC database and confirmed by in vitro assay. The target compound, 1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone, was not included in this screening panel, and no cholinesterase inhibition data are publicly available for it. The structural difference—indole-3-ylmethyl vs. 1-methylindole-2-carbonyl substitution—represents fundamentally distinct connectivity and electronic environments at the piperazine nitrogen, predicting divergent cholinesterase pharmacophore compatibility.

Cholinesterase Inhibition Butyrylcholinesterase Virtual Screening Hit

5-HT₂A Antagonist Profile vs. EMD 281014

The N-(indolecarbonyl)piperazine structural class, to which the target compound belongs, is characterized in Merck patent filings as comprising potent 5-HT₂A receptor antagonists [1]. A closely related, structurally characterized analog within this series, EMD 281014 (7-[4-[2-(4-fluoro-phenyl)-ethyl]-piperazine-1-carbonyl]-1H-indole-3-carbonitrile HCl), demonstrates high-affinity, selective 5-HT₂A binding: Ki = 0.87 nM for human 5-HT₂A receptors vs. Ki = 557 nM for 5-HT₂C receptors, representing a ~640-fold selectivity for 5-HT₂A over 5-HT₂C, with low off-target activity at D₂ receptors (Ki > 1,000 nM) and I_Kr channels (Ki = 1,268 nM) . While the target compound's 5-HT₂A Ki has not been published, its inclusion in the generic patent claims and its structural congruence with the core indole-2-carbonyl-piperazine motif place it within a well-characterized antagonist pharmacophore series. The key differentiating feature—the 1-methyl substitution on indole—may modulate affinity and pharmacokinetics relative to EMD 281014, a hypothesis testable in comparative radioligand displacement assays.

5-HT₂A Antagonism Serotonin Receptor Neuropsychiatric Drug Discovery

N-Methylation Structural Impact vs. Des-Methyl Analog

The 1-methyl substitution on the indole ring of the target compound eliminates the N-H hydrogen-bond donor present in the des-methyl analog 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone . In medicinal chemistry, N-methylation of indole is a well-established strategy to modulate lipophilicity (calculated logP), metabolic stability (by blocking N-glucuronidation and oxidative metabolism at the indole nitrogen), and target selectivity (by removing a polar interaction point). While direct comparative physicochemical measurements (logP, solubility, metabolic half-life) between the target compound and its des-methyl analog have not been published, the structural rationale is supported by extensive precedent in indole-based drug discovery, where N-methylation has been shown to improve brain penetration and reduce plasma clearance in multiple chemical series [1]. The target compound's molecular formula (C₂₂H₂₃N₃O₃) vs. the des-methyl analog (C₂₁H₂₁N₃O₃) reflects this precise structural difference, with an additional 14 Da mass unit attributable solely to the methyl group.

Medicinal Chemistry SAR Physicochemical Properties N-Methylation Strategy

1-{4-[(1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone Procurement Use Cases


Carbonic Anhydrase Inhibitor Screening and Crystallography

The compound's documented nanomolar inhibition of human carbonic anhydrase isoforms (CA IV Ki = 4.60 nM; CA II Ki = 15 nM; CA I Ki = 49 nM) makes it a suitable tool compound for CA-focused biochemical screening panels, isozyme selectivity profiling, and co-crystallization studies to elucidate binding modes at the CA active site [1]. Procurement should be prioritized when the goal is to establish a structurally tractable CA inhibitor chemotype distinct from classical sulfonamide-based CA inhibitors, as the indolecarbonyl-piperazine scaffold offers alternative zinc-binding or rim interactions. The 10.7-fold CA IV/CA I selectivity provides a starting point for isoform-selective optimization campaigns.

5-HT₂A Antagonist SAR Beyond EMD 281014

As a member of the Merck N-(indolecarbonyl)piperazine 5-HT₂A antagonist series, the target compound is appropriate for SAR studies aimed at understanding the impact of 1-methylindole substitution on receptor affinity, selectivity, and functional activity relative to the well-characterized comparator EMD 281014 (5-HT₂A Ki = 0.87 nM) . Procurement is indicated for medicinal chemistry teams seeking to diversify the indole substitution pattern within a validated antagonist pharmacophore, particularly to probe whether the N-methyl group alters 5-HT₂A/5-HT₂C selectivity or introduces ancillary pharmacology at carbonic anhydrase targets.

Orthogonal Probe for Polypharmacology Deconvolution

The indol-3-ylmethyl regioisomer demonstrates 50.1% butyrylcholinesterase inhibition at 100 µM, whereas the target compound has no published cholinesterase activity [2]. The target compound can serve as a structurally matched negative control or orthogonal probe in experiments designed to deconvolve whether observed phenotypic effects of the regioisomer arise from cholinesterase inhibition vs. other target engagements. This paired-compound strategy is valuable in chemical biology studies where precise target attribution is required.

N-Methylation Physicochemical Benchmarking

The structural distinction between the target compound (N-methylated indole; MW 377.44) and its des-methyl analog (N-H indole; MW ~363.41) creates an opportunity for head-to-head comparative physicochemical profiling—measuring logP, aqueous solubility, microsomal stability, and permeability in parallel . Procurement of both compounds enables systematic evaluation of the N-methylation effect within a constant scaffold context, generating SAR knowledge applicable across indole-containing lead series.

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